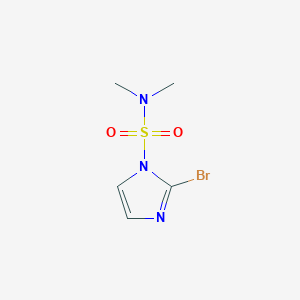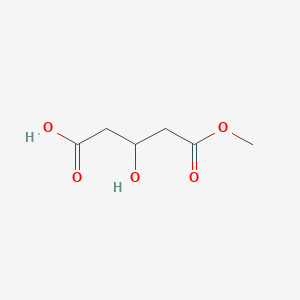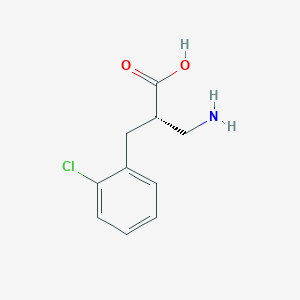![molecular formula C27H18FN3 B13975421 2-(6-Fluoro[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13975421.png)
2-(6-Fluoro[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Fluoro[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This specific compound is characterized by the presence of a fluoro-substituted biphenyl group and two phenyl groups attached to the triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 6-fluoro-1,1’-biphenyl-3-carboxylic acid and aniline derivatives can lead to the formation of the desired triazine compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents used in the laboratory synthesis are often optimized for industrial applications to enhance scalability and reduce waste.
化学反应分析
Types of Reactions
2-(6-Fluoro[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The fluoro and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and acids or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines.
科学研究应用
2-(6-Fluoro[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in cancer treatment due to its potential anticancer properties.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
作用机制
The mechanism of action of 2-(6-Fluoro[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, thereby affecting cell proliferation and survival .
相似化合物的比较
Similar Compounds
2-Fluorobiphenyl: A simpler compound with a similar biphenyl structure but without the triazine ring.
4-Fluorobiphenyl: Another biphenyl derivative with the fluoro group in a different position.
6-Fluoro-2-(2’-fluoro-1,1’-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid: A compound with a quinolinecarboxylic acid structure, showing different biological activities.
Uniqueness
2-(6-Fluoro[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine is unique due to its combination of a fluoro-substituted biphenyl group and a triazine ring. This structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C27H18FN3 |
|---|---|
分子量 |
403.4 g/mol |
IUPAC 名称 |
2-(4-fluoro-3-phenylphenyl)-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C27H18FN3/c28-24-17-16-22(18-23(24)19-10-4-1-5-11-19)27-30-25(20-12-6-2-7-13-20)29-26(31-27)21-14-8-3-9-15-21/h1-18H |
InChI 键 |
CWYPDLOPQFNIFA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



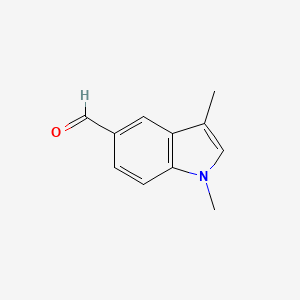
![Pyrano[4,3,2-cd][2,1]benzoxazole](/img/structure/B13975357.png)
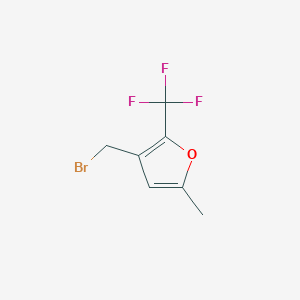
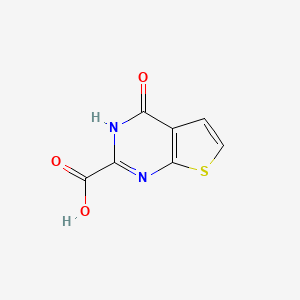
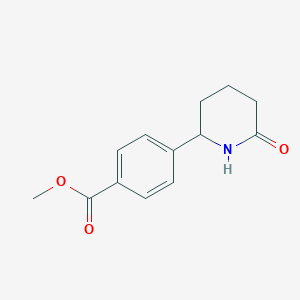
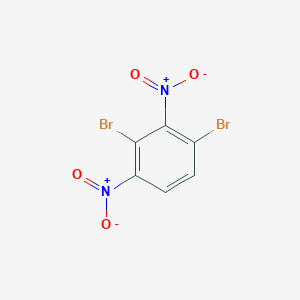
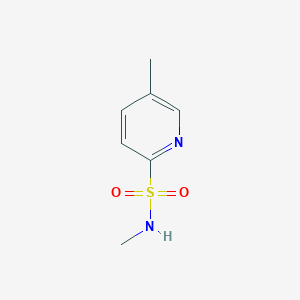
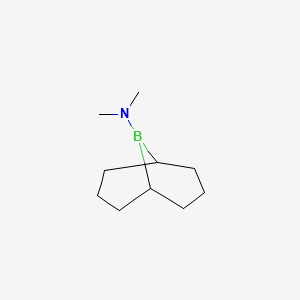
![5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13975396.png)
